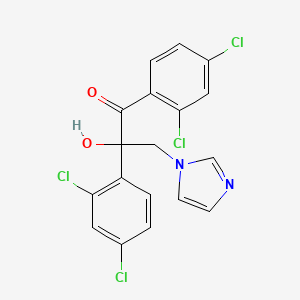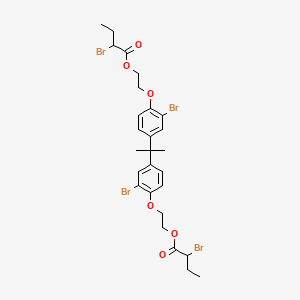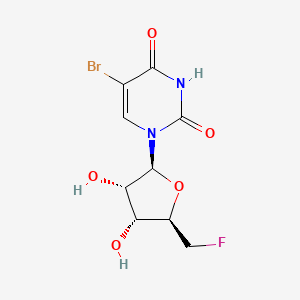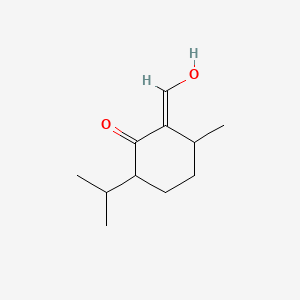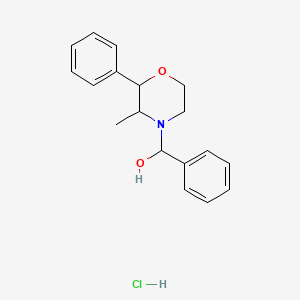
Ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners
Preparation Methods
The synthesis of ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide involves multiple stepsCommon reagents used in the synthesis include alkyl halides, tertiary amines, and iodide salts . The reaction conditions often involve the use of solvents such as benzene, ethylene dichloride, dioxane, and acetone . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions may result in the replacement of the iodide group with other functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its antimicrobial properties and potential use in disinfectants . In medicine, it is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways. In industry, it is used in the production of surfactants and fabric softeners due to its surface-active properties .
Mechanism of Action
The mechanism of action of ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide involves its interaction with microbial cell membranes. The compound’s quaternary ammonium structure allows it to adsorb onto and penetrate the cell wall of bacteria, leading to the disorganization of cell membrane structures and leakage of low molecular weight components . This results in the inhibition of microbial growth and eventual cell death.
Comparison with Similar Compounds
Similar compounds to ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide include other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide . These compounds share similar antimicrobial properties but differ in their specific structures and applications. For example, benzalkonium chloride is widely used in disinfectants and antiseptics, while cetyltrimethylammonium bromide is commonly used in surfactants and detergents. The unique structure of this compound provides it with distinct properties that may offer advantages in specific applications.
Properties
CAS No. |
89366-89-2 |
|---|---|
Molecular Formula |
C35H55IN4O4 |
Molecular Weight |
722.7 g/mol |
IUPAC Name |
triethyl-[2-[[4-[[5-(2-methylpropylcarbamoyl)-2-octoxybenzoyl]amino]benzoyl]amino]ethyl]azanium;iodide |
InChI |
InChI=1S/C35H54N4O4.HI/c1-7-11-12-13-14-15-24-43-32-21-18-29(34(41)37-26-27(5)6)25-31(32)35(42)38-30-19-16-28(17-20-30)33(40)36-22-23-39(8-2,9-3)10-4;/h16-21,25,27H,7-15,22-24,26H2,1-6H3,(H2-,36,37,38,40,41,42);1H |
InChI Key |
YLIUOWXSWDEXGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)NCC(C)C)C(=O)NC2=CC=C(C=C2)C(=O)NCC[N+](CC)(CC)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


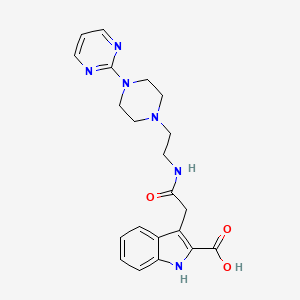
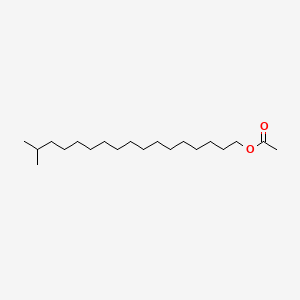

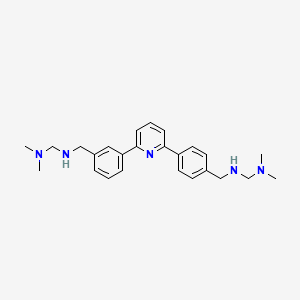
![4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12692118.png)
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)
